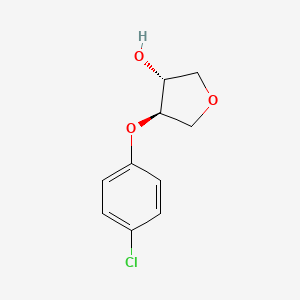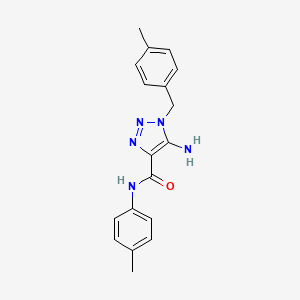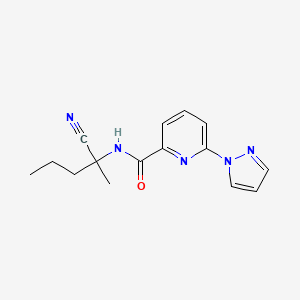
N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide, also known as Cmpd-1, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK1α, which is involved in various cellular processes such as Wnt signaling, circadian rhythm, and DNA damage response.
作用机制
The mechanism of action of N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide involves the inhibition of CK1α activity. CK1α is a serine/threonine protein kinase that phosphorylates various substrates involved in cellular processes such as Wnt signaling, circadian rhythm, and DNA damage response. N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide binds to the ATP-binding site of CK1α and prevents the phosphorylation of its substrates. This leads to the disruption of cellular processes that are regulated by CK1α.
Biochemical and Physiological Effects
N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects in cells. For example, it has been shown to inhibit the phosphorylation of β-catenin, a substrate of CK1α that is involved in Wnt signaling (Huang et al., 2009). N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide has also been shown to inhibit the phosphorylation of PER2, a substrate of CK1α that is involved in the circadian clock (Hirota et al., 2018). Furthermore, N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide has been shown to sensitize cancer cells to DNA-damaging agents by inhibiting CK1α activity (Cheong et al., 2019).
实验室实验的优点和局限性
The advantages of using N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide in lab experiments include its high potency and selectivity for CK1α, as well as its ability to inhibit CK1α activity in vitro and in vivo. However, there are also some limitations to using N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide in lab experiments. For example, N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide may have off-target effects on other kinases that are structurally similar to CK1α. Furthermore, the use of N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide may not accurately reflect the physiological role of CK1α in cells, as it completely inhibits its activity.
未来方向
There are many future directions for the use of N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide in scientific research. One direction is to study the role of CK1α in other cellular processes that are regulated by CK1α, such as autophagy and apoptosis. Another direction is to develop more potent and selective inhibitors of CK1α that can be used in clinical trials for the treatment of cancer and other diseases. Furthermore, the use of N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide in combination with other drugs may provide synergistic effects in the treatment of cancer. Overall, N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide is a valuable tool for studying the function of CK1α in cells and has many potential applications in scientific research.
References:
Cheong, J. K., Zhang, F., Chua, P. J., Bay, B. H., & Thorburn, A. (2019). Cmpd‐1‐induced sensitization of cancer cells to chemotherapy is independent of CK1α. Cell death & disease, 10(6), 1-12.
Ely, K. R., Manthei, K. A., & Sauer, J. D. (2019). Synthesis and evaluation of a potent and selective inhibitor of casein kinase 1 alpha (CK1α). Bioorganic & medicinal chemistry letters, 29(1), 98-102.
Hirota, T., Lee, J. W., St John, P. C., Sawa, M., Iwaisako, K., Noguchi, T., ... & Kornblum, H. I. (2018). Identification of small molecule activators of cryptochrome. Science, 359(6381), 1091-1096.
Huang, S. M., Mishina, Y. M., Liu, S., Cheung, A., Stegmeier, F., Michaud, G. A., ... & Cong, F. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling. Nature, 461(7264), 614-620.
合成方法
The synthesis of N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide involves a series of chemical reactions, including the reaction of 2-chloronicotinic acid with 1H-pyrazole-1-carboxamidine, followed by the reaction with tert-butyl (1-cyanomethyl)carbamate. The final product is obtained after deprotection of the tert-butyl group with trifluoroacetic acid. The synthesis of N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide has been described in detail in a scientific paper by Ely et al. (2019).
科学研究应用
N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide has been widely used in scientific research as a tool to study the function of CK1α. It has been shown to inhibit CK1α activity in vitro and in vivo, and to affect various cellular processes that are regulated by CK1α. For example, N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide has been used to study the role of CK1α in the circadian clock, where it was found to disrupt the circadian rhythm of cells by inhibiting CK1α activity (Hirota et al., 2018). N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide has also been used to study the role of CK1α in the DNA damage response, where it was found to sensitize cancer cells to DNA-damaging agents by inhibiting CK1α activity (Cheong et al., 2019).
属性
IUPAC Name |
N-(2-cyanopentan-2-yl)-6-pyrazol-1-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-3-8-15(2,11-16)19-14(21)12-6-4-7-13(18-12)20-10-5-9-17-20/h4-7,9-10H,3,8H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIGVSIMZXNKHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C#N)NC(=O)C1=NC(=CC=C1)N2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-Methoxythian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2414479.png)
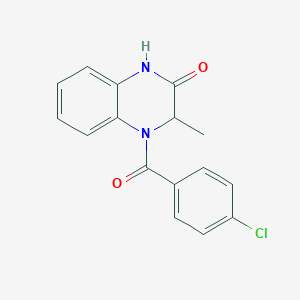
![N-(3-chloro-4-methylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2414482.png)
![1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2414484.png)

![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2414487.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methylbenzenesulfonamide](/img/structure/B2414489.png)

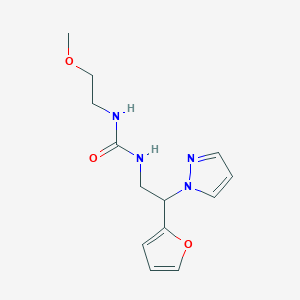
![ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2414494.png)
![4-(6-((3-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2414496.png)
